molecular formula C10H9ClN2OS B1406968 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline CAS No. 1256283-08-5

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline

Cat. No.: B1406968
CAS No.: 1256283-08-5
M. Wt: 240.71 g/mol
InChI Key: RPBDDHGCEIYCRY-UHFFFAOYSA-N
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Description

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Scientific Research Applications

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline has several scientific research applications:

Safety and Hazards

The safety information available indicates that “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline” is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the study of “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline” and similar compounds could involve further exploration of these properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline typically involves the reaction of 2-chloro-1,3-thiazole with aniline derivatives under specific conditions. One common method involves the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aniline rings.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target proteins. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline is unique due to its specific combination of a thiazole ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-10-13-5-9(15-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBDDHGCEIYCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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